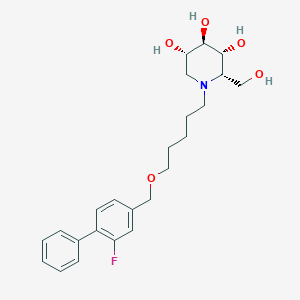
Nizubaglustat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nizubaglustat is a small molecule, orally available and brain-penetrant azasugar. It has been developed as a potential treatment for rare lysosomal storage disorders with neurological involvement, including GM1 and GM2 gangliosidoses and Niemann-Pick disease type C .
Méthodes De Préparation
The synthetic routes and reaction conditions for nizubaglustat are not extensively detailed in publicly available sources. it is known that this compound is an azasugar, which typically involves the modification of sugar molecules to include nitrogen atoms. Industrial production methods for such compounds often involve multi-step organic synthesis processes, including protection and deprotection steps, selective functional group transformations, and purification techniques .
Analyse Des Réactions Chimiques
Nizubaglustat, being an azasugar, is likely to undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions would depend on the specific functional groups present in the molecule and the conditions under which the reactions are carried out .
Applications De Recherche Scientifique
Nizubaglustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound can be used as a model compound to study the behavior of azasugars and their interactions with various reagents.
Biology: this compound is used to study the effects of azasugars on cellular processes, particularly those involving lysosomal storage disorders.
Medicine: this compound is being developed as a potential treatment for GM1 and GM2 gangliosidoses and Niemann-Pick disease type C. .
Industry: This compound can be used in the development of new therapeutic agents for rare diseases, providing a potential market for pharmaceutical companies
Mécanisme D'action
Nizubaglustat exerts its effects through a unique dual mode of action. It targets the glycolipid metabolism pathway, reducing the accumulation of harmful lipids in lysosomes. This action helps to alleviate the symptoms of lysosomal storage disorders by improving lysosomal function and reducing cellular stress .
Comparaison Avec Des Composés Similaires
Nizubaglustat is unique among azasugars due to its dual mode of action and its ability to penetrate the brain. Similar compounds include:
Miglustat: Another azasugar used to treat Gaucher disease and Niemann-Pick disease type C. Unlike this compound, miglustat primarily inhibits the enzyme glucosylceramide synthase.
Eliglustat: A glucosylceramide synthase inhibitor used to treat Gaucher disease. It does not have the dual mode of action seen in this compound.
Venglustat: Another glucosylceramide synthase inhibitor under investigation for various lysosomal storage disorders. .
This compound’s unique dual mode of action and brain penetration capabilities set it apart from these similar compounds, making it a promising candidate for the treatment of lysosomal storage disorders with neurological involvement .
Propriétés
Numéro CAS |
1633666-49-5 |
|---|---|
Formule moléculaire |
C24H32FNO5 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-1-[5-[(3-fluoro-4-phenylphenyl)methoxy]pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C24H32FNO5/c25-20-13-17(9-10-19(20)18-7-3-1-4-8-18)16-31-12-6-2-5-11-26-14-22(28)24(30)23(29)21(26)15-27/h1,3-4,7-10,13,21-24,27-30H,2,5-6,11-12,14-16H2/t21-,22-,23+,24+/m0/s1 |
Clé InChI |
IRIRASPSMMWZOM-CJRSTVEYSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@@H](N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |
SMILES canonique |
C1C(C(C(C(N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


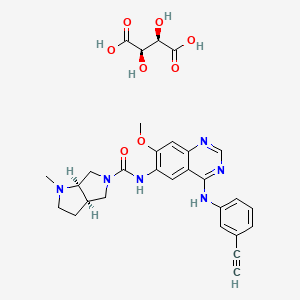
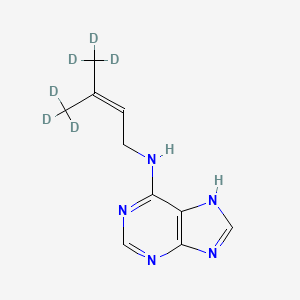
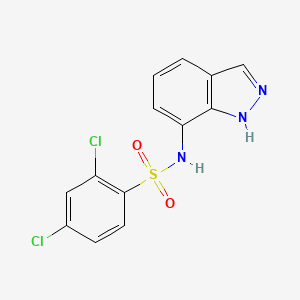
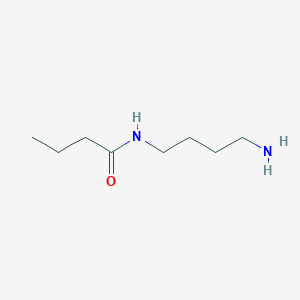
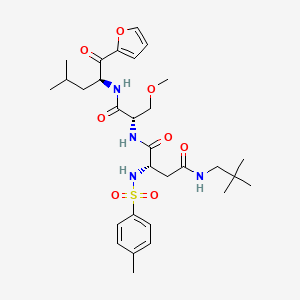
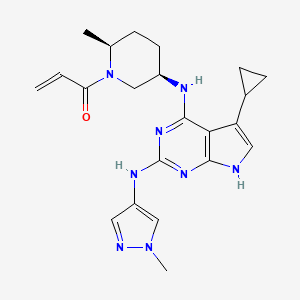
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)

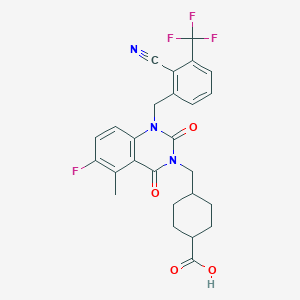

![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)
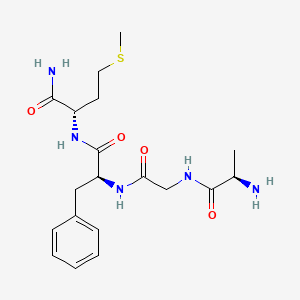
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
